4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxybenzyl)benzamide
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Description
4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxybenzyl)benzamide is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
BenchChem offers high-quality 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxybenzyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxybenzyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Disposition
One study explored the metabolic disposition of a compound structurally similar to 4-[(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl]-N-(2-methoxybenzyl)benzamide, focusing on the metabolic pathways and disposition in humans. The study highlighted the complex metabolic transformation involving oxidation, rearrangement, and excretion mainly through feces, with minimal urinary excretion. This underlines the compound's metabolic stability and potential pharmacokinetic behavior (Renzulli et al., 2011).
Receptor Binding and Drug Development
Another study discussed a compound with a related molecular structure, emphasizing its receptor occupancy and potential in treating mood disorders. The research provided insights into drug-receptor interactions, dose-dependent effects, and the importance of understanding receptor binding for drug development (Rabiner et al., 2002).
Allergic Inflammation and Molecular Modification
Research on a structurally similar compound, SG-HQ2, a synthetic analogue of gallic acid, delved into its anti-inflammatory properties, especially in allergic inflammation. This study is crucial for understanding how molecular modifications can enhance the therapeutic efficacy and reduce the dosage requirement for treating allergic inflammatory diseases (Je et al., 2015).
Receptor Imaging and Melanoma Detection
Research involving radiolabeled benzamide, a class structurally similar to the compound , has demonstrated potential in imaging melanoma metastases, showcasing the relevance of such compounds in diagnostic imaging and potentially improving melanoma detection (Maffioli et al., 1994).
Biotransformation and Environmental Impact
A study on synthetic phenolic antioxidants (SPAs), structurally related to 4-[(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl]-N-(2-methoxybenzyl)benzamide, focused on their biotransformation and maternal transfer. This research is significant for understanding the environmental and health impacts of such compounds, particularly concerning prenatal exposure and placental transfer (Du et al., 2019).
properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(2-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-31-21-9-5-2-6-18(21)14-25-22(28)17-12-10-16(11-13-17)15-27-23(29)19-7-3-4-8-20(19)26-24(27)30/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGPNZUUKMPLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.